Evidence Dimension 1: In Vitro Xanthine Oxidase (XO) Inhibitory Potency — Target Compound Data Not Available; Class Benchmark Established
No direct XO inhibition data are available for 5-(3-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid. However, the 5-phenylisoxazole-3-carboxylic acid class has been established as a validated XO inhibitor chemotype. The most potent congener reported by Wang et al. (2010) achieved submicromolar potency (IC50 values in the micromolar/submicromolar range), with a cyano substituent at the 3-position of the phenyl ring being the preferred substitution pattern [1]. SAR analysis indicated that transforming the 3-cyano to a 3-nitro group reduced inhibitory potency, underscoring the sensitivity of XO inhibition to the phenyl ring's electronic character [1]. Against the reference standard allopurinol, a related 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (compound 6c) demonstrated a 22-fold improvement in potency (IC50 = 0.13 µM vs. 2.93 µM) [2]. This class-level evidence establishes a performance benchmark that the target compound—with its distinct 3-chloro-4-methoxy pharmacophore—could match or exceed, but only experimental validation can confirm. The carboxylic acid at the 3-position is essential for activity, serving as a bioisostere of the diketo acid motif found in other non-purine XO inhibitors [1].
| Evidence Dimension | Xanthine oxidase (XO) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | Best-in-class 5-phenylisoxazole-3-carboxylic acid derivatives: submicromolar IC50; Related 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (compound 6c): IC50 = 0.13 µM; Allopurinol (reference standard): IC50 = 2.93 µM |
| Quantified Difference | Cannot be calculated for target compound; class benchmark shows up to 22-fold improvement over allopurinol for optimized congeners |
| Conditions | In vitro XO enzyme inhibition assay (cell-free system) |
Why This Matters
Establishes the class-wide precedent for XO inhibition, indicating that procuring this specific compound enables exploration of a distinct 3-chloro-4-methoxy substitution pattern within a validated pharmacophore, filling a gap in existing SAR datasets.
- [1] Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. View Source
- [2] Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). European Journal of Medicinal Chemistry. Compound 6c IC50 = 0.13 µM vs. allopurinol IC50 = 2.93 µM. View Source
